molecular formula C16H22N2O2 B5456446 N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide

Cat. No.: B5456446
M. Wt: 274.36 g/mol
InChI Key: RRFJOVPDOXOOPZ-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide is a chemical compound that belongs to the class of amides It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide typically involves the reaction of 3,5-dimethylpiperidine with 4-phenylbutyric acid in the presence of a coupling reagent. The reaction is carried out in toluene under reflux conditions with molecular sieves to promote the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of catalytic direct dehydrative amidation, can be employed to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11-8-12(2)10-18(9-11)16(20)14-4-6-15(7-5-14)17-13(3)19/h4-7,11-12H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFJOVPDOXOOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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